molecular formula C13H8Cl2F3N3O3S B2497935 5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide CAS No. 880393-30-6

5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B2497935
CAS No.: 880393-30-6
M. Wt: 414.18
InChI Key: WSABGLHZINCGEA-UHFFFAOYSA-N
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Description

5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C13H8Cl2F3N3O3S and its molecular weight is 414.18. The purity is usually 95%.
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Properties

IUPAC Name

5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3N3O3S/c1-25(23,24)12-19-5-9(15)10(21-12)11(22)20-6-2-3-8(14)7(4-6)13(16,17)18/h2-5H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSABGLHZINCGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features, including multiple halogen and sulfonyl substituents, suggest significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H10Cl2F3N3O2S
  • Molecular Weight : 391.2 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The presence of the methylsulfonyl group may enhance its solubility and bioavailability, facilitating its interaction with biological systems.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory processes or cancer cell proliferation.
  • Receptor Modulation : It could act as a modulator for receptors involved in pain perception or cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, structural analogs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth.

CompoundCancer Cell LineIC50 (µM)Mechanism
Analog AMCF-75.0Apoptosis induction
Analog BHeLa3.5Cell cycle arrest
Analog CA5497.2Inhibition of angiogenesis

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has demonstrated that related compounds can exhibit activity against resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus).

Case Studies

  • In Vitro Studies : In laboratory settings, the compound was tested against several bacterial strains, revealing promising results in inhibiting growth at low concentrations.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating its potential as an anticancer agent.

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